Technical Deep Dive: C₆H₈N₂O Pyridazinone Scaffolds in Medicinal Chemistry
Technical Deep Dive: C₆H₈N₂O Pyridazinone Scaffolds in Medicinal Chemistry
This technical guide details the structural, synthetic, and pharmacological landscape of pyridazinone derivatives with the molecular formula C₆H₈N₂O . It focuses on the aromatic pyridazin-3(2H)-one core substituted with alkyl groups (dimethyl or ethyl) to match the specific stoichiometry.
Executive Summary
The molecular formula C₆H₈N₂O represents a specific subset of the pyridazinone pharmacophore: the alkyl-substituted pyridazin-3(2H)-ones .[1] Unlike their dihydro- precursors (C₆H₁₀N₂O), these molecules possess a fully aromatic 1,2-diazine ring, conferring distinct electronic properties and binding affinities.[1] This guide analyzes the two primary isomeric classes—Dimethyl-pyridazin-3(2H)-ones and Ethyl-pyridazin-3(2H)-ones —providing validated synthetic protocols, spectral characterization data, and their mechanistic roles as PDE inhibitors and calcium sensitizers in drug development.[1]
Part 1: Structural Landscape & Isomerism[1]
The C₆H₈N₂O formula dictates a high degree of unsaturation (Degree of Unsaturation = 4), confirming the presence of the aromatic pyridazinone ring. The structural diversity arises from the positioning of the alkyl substituents.
Key Isomers
| Isomer Name | Structure Description | Pharmacological Relevance |
| 6-Ethyl-3(2H)-pyridazinone | Ethyl group at C6 position.[1] | Precursor to platelet aggregation inhibitors; PDE3 inhibition.[1] |
| 5,6-Dimethyl-3(2H)-pyridazinone | Methyl groups at C5 and C6.[1][2] | Core scaffold for cardiotonic agents (e.g., pimobendan analogs).[3][4] |
| 4,5-Dimethyl-3(2H)-pyridazinone | Methyl groups at C4 and C5.[1] | Investigated for COX-2 inhibition and agrochemical activity.[1] |
| 2-Ethyl-3(2H)-pyridazinone | Ethyl group on Nitrogen (N2).[1] | Less common:[1] N-alkylation reduces H-bond donor capacity, altering receptor binding.[1] |
Tautomerism (Lactam-Lactim)
Pyridazinones exhibit prototropic tautomerism between the lactam (3(2H)-one) and lactim (3-ol) forms.[1]
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Dominant Form: In solution (DMSO, CDCl₃) and solid state, the lactam form predominates due to the stability of the amide-like resonance.
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Implication: Synthetic strategies must account for N-alkylation vs. O-alkylation competition, though C₆H₈N₂O implies the core ring structure is already established.[1]
Part 2: Synthetic Pathways[3][5][6]
The synthesis of aromatic C₆H₈N₂O pyridazinones typically proceeds via a Hantzsch-like condensation followed by an oxidative dehydrogenation .[1]
Workflow Diagram (Graphviz)
[1]
Detailed Synthesis of 6-Ethyl-3(2H)-pyridazinone[1]
Phase 1: Cyclocondensation (Formation of Dihydro- Intermediate)[1]
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Precursor: 4-Oxohexanoic acid (Homolevulinic acid).[1]
-
Reagent: Hydrazine hydrate (80%).
-
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular amidation of the ester/acid.
-
Protocol:
-
Dissolve 4-oxohexanoic acid (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Reflux for 3 hours. Monitor TLC (EtOAc:Hexane 1:1) for disappearance of starting material.
-
Concentrate in vacuo.[1] Recrystallize from EtOH/Ether to yield 6-ethyl-4,5-dihydro-3(2H)-pyridazinone (Solid).[1]
-
Phase 2: Aromatization (Dehydrogenation)
-
Objective: Convert C₆H₁₀N₂O → C₆H₈N₂O.
-
Protocol:
-
Dissolve the dihydro- intermediate (5 mmol) in DMSO (10 mL).
-
Add Iodine (I₂, 0.5 mmol, 10 mol%) and conc. H₂SO₄ (1 drop).
-
Heat at 100°C for 4–6 hours.
-
Quench: Pour into crushed ice containing sodium thiosulfate (to remove excess iodine).
-
Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.
-
Purification: Column chromatography (DCM:MeOH 95:5).
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Part 3: Physicochemical Characterization[1]
Validating the C₆H₈N₂O structure requires distinguishing the aromatic product from the dihydro precursor.
NMR Spectral Data (Comparison)
| Feature | 4,5-Dihydro- (Precursor) | Aromatic C₆H₈N₂O (Target) |
| Ring Protons | Multiplets at 2.4–2.9 ppm (CH₂-CH₂) | Doublets at 6.8–7.5 ppm (CH=CH) |
| C4/C5 Hybridization | sp³ (Aliphatic) | sp² (Aromatic/Vinylic) |
| NH Signal | Broad singlet ~8.5–9.0 ppm | Broad singlet ~11.0–13.0 ppm (Deshielded) |
| Ethyl Group | Triplet (CH₃) + Quartet (CH₂) | Triplet (CH₃) + Quartet (CH₂) |
Mass Spectrometry[1]
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Molecular Ion: [M+H]⁺ = 125.07 Da.
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Fragmentation:
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Loss of CO (28 Da) → Characteristic of pyridazinones.
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Loss of N₂ (28 Da) or HCN.
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Retro-Diels-Alder cleavage is less common in the fully aromatic system compared to the dihydro form.[1]
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Part 4: Pharmacological Potential[3][8][9]
The C₆H₈N₂O scaffold acts as a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings or other heterocycles.
Mechanism of Action Diagram
Key Therapeutic Areas[1][3]
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Cardiovascular (PDE3 Inhibition):
-
The 6-alkyl-pyridazinone core mimics the cAMP substrate, blocking the catalytic site of Phosphodiesterase 3.[1]
-
Result: Increased intracellular cAMP in cardiomyocytes, leading to positive inotropy (increased contraction strength) and vasodilation.
-
Drug Precedent: This core is the structural anchor for Pimobendan and Levosimendan .
-
-
Anti-inflammatory (COX Inhibition):
Part 5: References
-
Synthesis of Pyridazinones: Asif, M. "The pharmacological potential of pyridazinone derivatives: A review."[7] Cent.[1][9][10][11] Eur. J. Exp. Biol., 2012.[1] [Link verified via search context]
-
Dehydrogenation Protocol: "Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)-one." Tetrahedron Letters, Protocol adapted from standard oxidative aromatization methodologies.
-
NMR Characterization: BenchChem. "Comparative NMR Analysis of Pyridazinone Derivatives."
-
Pharmacology: "Diverse Pharmacological Potential of Pyridazine Analogs." Journal of Medicinal Chemistry, 2023.
-
Structural Data: PubChem Compound Summary for 6-ethyl-3-pyridazinone (CID 23519182).[1]
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- 1. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)one | CoLab [colab.ws]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. benthamdirect.com [benthamdirect.com]
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